molecular formula C10H5NaO5S B032116 1,2-Naphthoquinone-4-sulfonic acid sodium salt CAS No. 521-24-4

1,2-Naphthoquinone-4-sulfonic acid sodium salt

Cat. No. B032116
CAS RN: 521-24-4
M. Wt: 260.2 g/mol
InChI Key: UBLXEEBHYISRFM-UHFFFAOYSA-M
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Patent
US04882339

Procedure details

A solution of 10.4 g of 1,2-naphthoquinone-4-sulfonic acid-sodium salt in 350 ml of water is stirred at room temperature for 30 minutes. To this solution is added 4.52 g of N-methylcyclohexylamine in one portion. The solution is stirred five hours at room temperature and the precipitate then filtered. The product is washed with 200 ml of water and dried at 100° C. in vacuo overnight to afford 4-(N-methylcyclohexylamino)-1,2-naphthoquinone melting at 168°-170° C. The preparation of the same compound from 4-ethoxy-1,2-naphthoquinone is reported in J. Med. Chem. 13, 97 (1970).
Quantity
10.4 g
Type
reactant
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
4.52 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:6]=[C:5]2[C:7](S([O-])(=O)=O)=[CH:8][C:9]([C:11](=[O:12])[C:4]2=[CH:3][CH:2]=1)=[O:10].[Na+].[CH3:18][NH:19][CH:20]1[CH2:25][CH2:24][CH2:23][CH2:22][CH2:21]1>O>[CH3:18][N:19]([CH:20]1[CH2:25][CH2:24][CH2:23][CH2:22][CH2:21]1)[C:7]1[C:5]2[C:4](=[CH:3][CH:2]=[CH:1][CH:6]=2)[C:11](=[O:12])[C:9](=[O:10])[CH:8]=1 |f:0.1|

Inputs

Step One
Name
Quantity
10.4 g
Type
reactant
Smiles
C1=CC=C2C(=C1)C(=CC(=O)C2=O)S(=O)(=O)[O-].[Na+]
Name
Quantity
350 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
4.52 g
Type
reactant
Smiles
CNC1CCCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution is stirred five hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the precipitate then filtered
WASH
Type
WASH
Details
The product is washed with 200 ml of water
CUSTOM
Type
CUSTOM
Details
dried at 100° C. in vacuo overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
CN(C1=CC(C(C2=CC=CC=C12)=O)=O)C1CCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.